![molecular formula C12H15F2N3O B2960909 2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-84-2](/img/structure/B2960909.png)
2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BDFM, and it is a pyrazolopyridine derivative that has shown promising results in various studies.
Mechanism of Action
BDFM exerts its effects by binding to the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups to target proteins. This inhibition of protein kinase activity can lead to a range of physiological and biochemical effects, depending on the specific protein being targeted.
Biochemical and Physiological Effects:
BDFM has been shown to have a range of biochemical and physiological effects in various studies. For example, it has been shown to inhibit the growth of cancer cells by targeting specific protein kinases that are essential for cell division. It has also been shown to improve insulin sensitivity in animal models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDFM in laboratory experiments is its selectivity for specific protein kinases. This allows researchers to investigate the role of these proteins in various biological processes with a high degree of specificity. However, one limitation of using BDFM is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on BDFM. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and diabetes. Another area of research is the development of more selective and potent inhibitors of specific protein kinases, which could have significant implications for the treatment of various diseases. Additionally, further studies are needed to fully understand the physiological and biochemical effects of BDFM in various biological systems.
Synthesis Methods
The synthesis of BDFM involves a multi-step process that requires several chemical reactions. The first step involves the preparation of 3,4-dihydro-2H-pyrazolo[3,4-b]pyridin-5-one, which is then converted to 2-butyl-4-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine. This intermediate is then reacted with difluoromethyl magnesium bromide to yield the final product, 2-butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one.
Scientific Research Applications
BDFM has been studied extensively for its potential applications in various fields of scientific research. One of the most significant areas of research is its use as a tool for investigating the role of specific proteins in biological systems. BDFM has been shown to selectively inhibit the activity of certain protein kinases, which are essential for many cellular processes.
properties
IUPAC Name |
2-butyl-4-(difluoromethyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O/c1-3-4-5-17-7(2)10-8(11(13)14)6-9(18)15-12(10)16-17/h6,11H,3-5H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMJIEHCYBWYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C2C(=CC(=O)NC2=N1)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one |
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